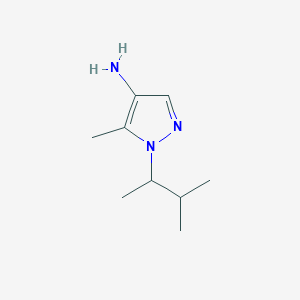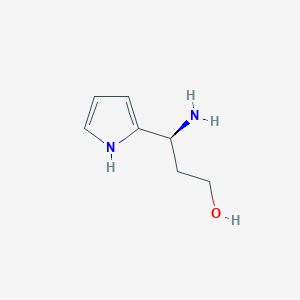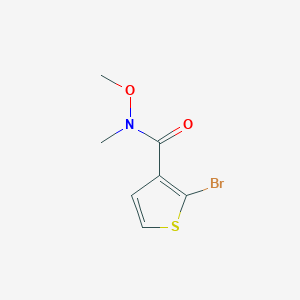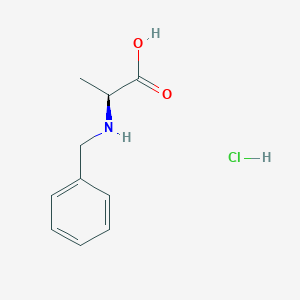
N-Benzylalaninehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzylalaninehydrochloride: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of alanine, with the hydrochloride salt form enhancing its solubility in water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylalaninehydrochloride typically involves the alkylation of alanine with benzyl chloride in the presence of a base. The reaction can be carried out under mild conditions, often using aqueous or alcoholic solvents. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as nickel or palladium can be employed to facilitate the reaction, and the use of automated systems ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: N-Benzylalaninehydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form N-benzylalanine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: N-Benzylalanine.
Substitution: Various N-substituted alanine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Benzylalaninehydrochloride is used as a building block in organic synthesis, particularly in the preparation of peptides and other amino acid derivatives.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein folding mechanisms.
Industry: In the materials science industry, it can be used in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which N-Benzylalaninehydrochloride exerts its effects involves its interaction with specific molecular targets. The benzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The pathways involved may include the modulation of enzyme activity or the alteration of protein conformation.
Vergleich Mit ähnlichen Verbindungen
N-Benzylglycinehydrochloride: Similar structure but with glycine instead of alanine.
N-Benzylserinehydrochloride: Contains a hydroxyl group on the side chain.
N-Benzylvalinehydrochloride: Features a branched side chain.
Uniqueness: N-Benzylalaninehydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group attached to alanine allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H14ClNO2 |
|---|---|
Molekulargewicht |
215.67 g/mol |
IUPAC-Name |
(2S)-2-(benzylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-8(10(12)13)11-7-9-5-3-2-4-6-9;/h2-6,8,11H,7H2,1H3,(H,12,13);1H/t8-;/m0./s1 |
InChI-Schlüssel |
GZAYAHLVTOOUMY-QRPNPIFTSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NCC1=CC=CC=C1.Cl |
Kanonische SMILES |
CC(C(=O)O)NCC1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13065372.png)

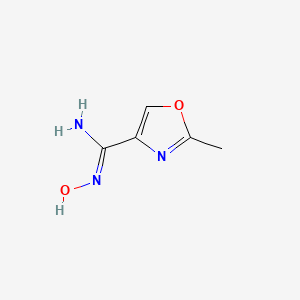
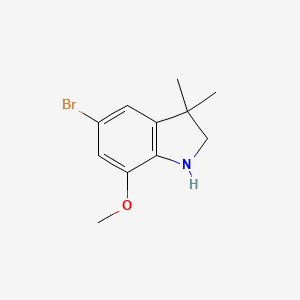
![3-[(5Z)-4-oxo-2-sulfanylidene-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-3-yl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13065396.png)
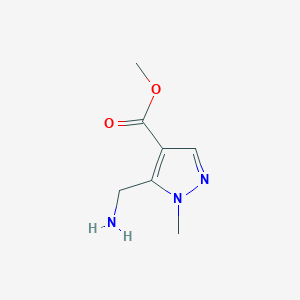
![tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13065408.png)
